5-Bromo-2-hydroxypyridine
Overview
Description
5-Bromo-2-hydroxypyridine is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-hydroxypyridine can be synthesized through several methods. One common method involves the bromination of 2-hydroxypyridine. The reaction typically uses bromine in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure a high yield of the desired product .
Another method involves the Sandmeyer reaction, where 2-amino-5-bromopyridine is converted to this compound using modified Sandmeyer conditions. This method is advantageous as it allows for the selective bromination of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The use of bromine in polar protic solvents such as water or ethanol is common. The reaction is typically carried out at controlled temperatures to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Various substituted pyridines depending on the reagent used.
Oxidation: Corresponding ketones or aldehydes.
Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-2-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to act as an intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-pyridone
- 2-Amino-5-bromopyridine
- 5-Bromo-2-chloropyridine
- 2-Bromo-5-hydroxypyridine
Comparison
5-Bromo-2-hydroxypyridine is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
5-bromo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMZZQRNZFWMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344792 | |
Record name | 5-Bromo-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-38-1 | |
Record name | 5-Bromo-2-hydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13466-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-bromo-2-hydroxypyridine interact with PfLDH and what are the downstream effects?
A1: Research suggests that this compound binds within the active site of PfLDH, a key enzyme in the parasite's metabolism. The molecule forms critical interactions with the enzyme, including:
- Bifurcated Salt Bridge: The carboxylate group of the molecule interacts with the guanidino groups of both Arg109 and Arg171 residues within the active site. []
- π-Stacking: The heterocyclic ring of this compound participates in π-stacking interactions with the pyridine ring of the NAD+ cofactor, which is essential for PfLDH activity. []
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